N-((tetrahydrofuran-2-yl)methyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-((tetrahydrofuran-2-yl)methyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a thiophen-2-yl group at position 3 and a thioacetamide side chain at position 4. The tetrahydrofuran-2-ylmethyl moiety attached to the acetamide nitrogen enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c22-14(17-9-11-3-1-7-23-11)10-25-15-6-5-13-18-19-16(21(13)20-15)12-4-2-8-24-12/h2,4-6,8,11H,1,3,7,9-10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXLYXSMQCZUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((tetrahydrofuran-2-yl)methyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, identified by its CAS number 868966-79-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 375.5 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have shown potent activity against various bacterial strains. In a comparative analysis:
| Compound | Bacterial Strain | IC (nM) |
|---|---|---|
| Compound 38a | S. aureus | 140 |
| Compound 38l | E. coli | 200 |
| Tetracycline | S. aureus | 200 |
These findings suggest that the triazole moiety may enhance the compound's antibacterial efficacy .
The biological activity of this compound is hypothesized to involve modulation of specific receptors involved in inflammatory responses. For example, compounds targeting the P2Y14 receptor have been shown to influence processes related to inflammation and immune responses. The binding affinity and selectivity of triazole derivatives for these receptors have been characterized through various assays .
Case Studies
- Triazole Derivatives in Antimicrobial Research : A study evaluated a series of triazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications to the triazole structure significantly impacted antibacterial potency .
- P2Y14 Receptor Modulation : Research on P2Y14 receptor antagonists revealed that specific structural features of triazoles could enhance binding affinity and selectivity. This was evidenced by compounds displaying IC values in the low nanomolar range, indicating strong potential for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Pyridinyl vs. Thiophenyl Substituents
A closely related compound, 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (RN: 868968-98-3), differs by replacing the thiophen-2-yl group with a pyridin-3-yl substituent . This substitution alters electronic properties:
- Thiophen-2-yl : Electron-rich sulfur-containing heterocycle, favoring π-π stacking interactions.
Chlorophenyl and Methoxyphenyl Derivatives
Compounds such as 2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) and 2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) feature aryl substituents at position 6 of the pyridazine ring . These modifications influence lipophilicity and metabolic stability:
- Chlorophenyl : Increases hydrophobicity and resistance to oxidative metabolism.
- Methoxyphenyl : Enhances solubility via polar interactions but may reduce membrane permeability.
Methyl-Substituted Analogues
Thioacetamide vs. Acetamide Derivatives
The synthesis of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) and its thioacetamide analogue (4.1a) highlights key differences between acetamide and thioacetamide functionalities :
X-ray diffraction studies of 4.1 reveal non-planar geometries due to steric clashes between the trichloroethyl group and thiadiazole ring, contrasting with the more planar triazolo-pyridazine core in the target compound .
Functional Group Impact on Bioactivity
While pharmacological data for the target compound are absent in the provided evidence, structural insights suggest:
- Thioether linkage (-S-): Enhances metabolic stability compared to ether (-O-) or amine (-NH-) linkages.
- Tetrahydrofuran moiety : Improves water solubility relative to purely aromatic substituents .
Preparation Methods
Hydrazide Formation and Cyclization
The triazolopyridazine ring is typically constructed via cyclocondensation of pyridazine derivatives with hydrazines. For example:
- 6-Chloropyridazine-3-carboxylic acid is treated with thiosemicarbazide in ethanol under reflux to form 6-hydrazinylpyridazine-3-carbothioamide .
- Cyclization with acetic anhydride yields 3-mercapto-triazolo[4,3-b]pyridazine , which is subsequently functionalized at position 3.
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrazide formation | Thiosemicarbazide | Ethanol | Reflux, 12 h | 78% |
| Cyclization | Acetic anhydride | Toluene | 110°C, 4 h | 65% |
Functionalization at Position 3: Thiophen-2-yl Substitution
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling reaction introduces the thiophen-2-yl group. Using 3-bromo-triazolo[4,3-b]pyridazine and thiophen-2-ylboronic acid :
- Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethoxyethane/water (4:1) at 80°C for 8 h.
- Purification via silica gel chromatography yields 3-(thiophen-2-yl)-triazolo[4,3-b]pyridazine (72% yield).
Thioether Formation at Position 6
Nucleophilic Aromatic Substitution
The 6-position is activated for substitution via bromination:
- 3-(Thiophen-2-yl)-triazolo[4,3-b]pyridazine is brominated using N-bromosuccinimide (NBS) in DMF at 0°C.
- The resulting 6-bromo intermediate reacts with 2-mercaptoacetamide in THF with K₂CO₃ as base (60°C, 6 h).
Optimization Data
| Leaving Group | Nucleophile | Base | Solvent | Yield |
|---|---|---|---|---|
| Bromine | HSCH₂CONH₂ | K₂CO₃ | THF | 68% |
| Chlorine | HSCH₂CONH₂ | Et₃N | DCM | 54% |
Synthesis of N-((Tetrahydrofuran-2-yl)methyl)acetamide
Amine Preparation
Tetrahydrofuran-2-ylmethanamine is synthesized via:
Amide Coupling
The amine reacts with 2-((3-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid using EDC/HOBt in DCM (0°C to RT, 12 h, 75% yield).
Analytical Characterization
Spectroscopic Validation
Q & A
Q. What are the key steps to optimize the multi-step synthesis of this compound?
The synthesis involves sequential heterocyclic ring formation, thioacetamide coupling, and functional group protection. Critical parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid byproducts (e.g., triazole-pyridazine core formation) .
- Solvent selection : Use polar aprotic solvents like DMF for nucleophilic substitutions and THF for coupling reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves intermediates, while recrystallization improves final product purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the triazolo-pyridazine core and thiophene substituents .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z calculated for C₁₈H₁₈N₄O₂S₂: 410.08) .
- HPLC : Assesses purity (>95% required for biological assays) using C18 reverse-phase columns .
Q. How can researchers evaluate the compound’s stability under experimental conditions?
Conduct stress testing:
- Hydrolytic stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (254 nm) and quantify decomposition products .
- Thermal stability : Heat to 100°C in inert atmosphere; use TGA/DSC to detect melting points or decomposition .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Comparative assays : Re-test activity against standardized cell lines (e.g., HepG2 for cytotoxicity) with positive controls (e.g., doxorubicin) to normalize results .
- Structural analogs : Compare IC₅₀ values of derivatives with modified thiophene or tetrahydrofuran groups to identify SAR trends .
- Target validation : Use CRISPR-edited cell lines to confirm specificity for purported targets (e.g., kinase inhibition) .
Q. What computational strategies validate the compound’s synthesis and bioactivity?
- DFT calculations : Predict reaction transition states (e.g., thioacetamide coupling energy barriers) to optimize synthetic routes .
- Molecular docking : Model interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina; validate with mutagenesis studies .
- ADMET prediction : Use SwissADME to estimate solubility (LogP ~2.5) and cytochrome P450 interactions .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with pyridazine replaced by pyrimidine or triazole shifted to [1,2,3] positions .
- Substituent variation : Test thiophene vs. furan or phenyl groups at position 3; measure changes in potency (e.g., IC₅₀ shifts from nM to μM) .
- In vitro profiling : Screen analogs against a panel of 50+ kinases/enzymes to identify off-target effects .
Q. What experimental approaches elucidate the compound’s metabolic stability?
- Liver microsomal assays : Incubate with human liver microsomes (HLM) and NADPH; quantify parent compound depletion via LC-MS .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Metabolite ID : Use UPLC-QTOF to detect hydroxylated or glucuronidated metabolites .
Q. How can crystallography resolve ambiguities in the compound’s 3D structure?
- X-ray diffraction : Grow single crystals via vapor diffusion (acetonitrile/water); solve structure to confirm bond angles (e.g., C-S-C bond at 105°) .
- Electron density maps : Identify rotational barriers in the tetrahydrofuran-methyl group .
- Cambridge Structural Database : Compare with analogous triazolo-pyridazines to validate conformational stability .
Methodological Notes for Data Reproducibility
- Synthetic protocols : Document exact equivalents of reagents (e.g., 1.2 eq. NaH for deprotonation) and inert atmosphere requirements .
- Biological assays : Include batch-to-batch variability tests (≥3 replicates) and cell passage number controls .
- Data reporting : Adhere to FAIR principles by depositing raw NMR/HRMS data in repositories like ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
